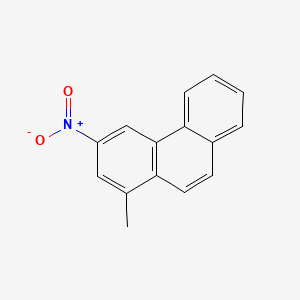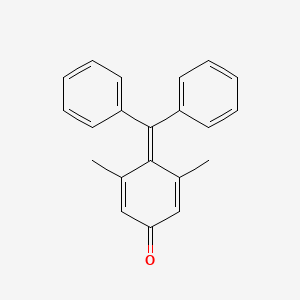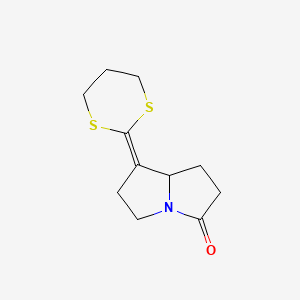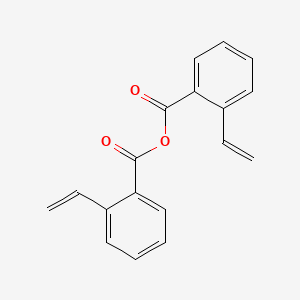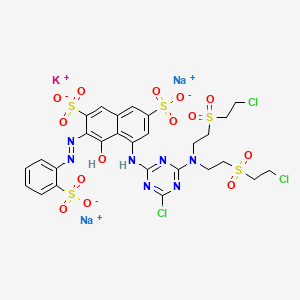
D-Alanylglycyl-L-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanylglycyl-L-phenylalanyl-L-leucine is a synthetic peptide composed of four amino acids: D-alanine, glycine, L-phenylalanine, and L-leucine. This compound belongs to the class of oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. These methods are optimized for efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
D-Alanylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly phenylalanine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various chemical reagents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptides, while oxidation might result in modified amino acid residues.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of D-Alanylglycyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as opioid receptors. As a delta-selective opioid peptide, it can bind to delta-opioid receptors and exert analgesic effects by modulating pain signaling pathways . This interaction can lead to transient depression of mean arterial blood pressure and heart rate .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.
DL-Phenylalanine: A mixture of D- and L-phenylalanine with potential therapeutic applications.
DADLE: A synthetic opioid peptide with similar analgesic properties.
Uniqueness
D-Alanylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its delta-selective opioid activity sets it apart from other peptides and amino acids, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
81442-15-1 |
|---|---|
Fórmula molecular |
C20H30N4O5 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H30N4O5/c1-12(2)9-16(20(28)29)24-19(27)15(10-14-7-5-4-6-8-14)23-17(25)11-22-18(26)13(3)21/h4-8,12-13,15-16H,9-11,21H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t13-,15+,16+/m1/s1 |
Clave InChI |
WGEZSZMXAPUSGT-KBMXLJTQSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


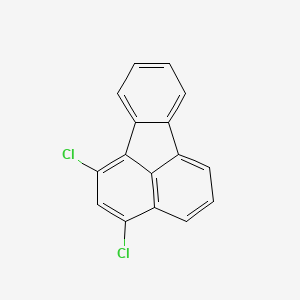

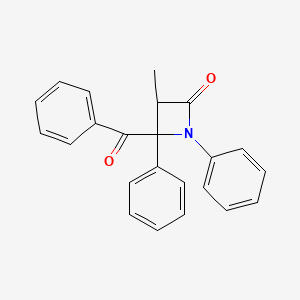
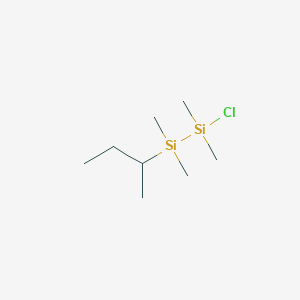

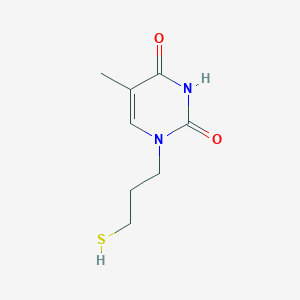
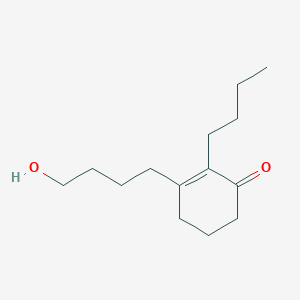
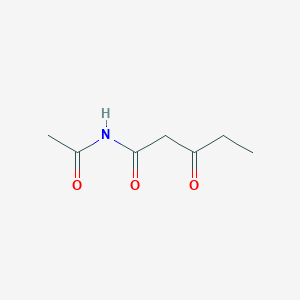
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
